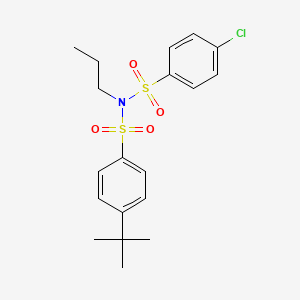
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide, also known as IMPY, is a small molecule compound that has been widely studied for its potential applications in scientific research. IMPY is a member of the pyridine family, which is a class of organic compounds that have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific targets in the brain. One of the targets is the amyloid-beta plaques, which are believed to play a role in the development of Alzheimer's disease. N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to bind to these plaques and prevent their formation, which may help to slow down the progression of the disease.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to have a number of biochemical and physiological effects on the brain. One of the primary effects is the binding of the compound to specific targets in the brain, which may help to prevent the formation of amyloid-beta plaques and tau protein aggregates. In addition, N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to have antioxidant properties, which may help to protect the brain from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide in lab experiments is its ability to bind to specific targets in the brain, which makes it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of using N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide. One area of research is the development of new compounds that are based on the structure of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide, which may have improved binding properties and reduced toxicity. Another area of research is the use of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide in the development of new diagnostic tools for neurodegenerative diseases. Finally, there is a need for further research on the mechanism of action of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide, which may help to identify new targets for drug development.
Conclusion:
In conclusion, N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide is a small molecule compound that has been widely studied for its potential applications in scientific research. The compound has been found to have a number of biochemical and physiological effects on the brain, and it has been investigated for its potential use in the diagnosis and treatment of neurodegenerative diseases. While there are limitations to the use of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide in lab experiments, the compound remains a valuable tool for studying the brain and developing new treatments for neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide involves the reaction of 2-iodobenzoic acid with 2-mercaptopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with thionyl chloride to form the final compound, N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide. This synthesis method has been widely used in the production of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to bind to amyloid-beta plaques and tau protein aggregates, which are characteristic features of Alzheimer's disease. This binding ability makes N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide a potential diagnostic tool for detecting these diseases in their early stages.
Eigenschaften
IUPAC Name |
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2OS/c1-18-13-9(5-4-8-15-13)12(17)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRIASOGONBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)

![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)


![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)
![3-[1-(2-Bromophenyl)imino-2-cyclopropyl-3-(2-fluorophenyl)-7-methyl-1-morpholin-4-ylpyrazolo[4,3-c][1,5,2]diazaphosphinin-5-yl]propanenitrile](/img/structure/B7519001.png)
![N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B7519008.png)
![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)
